(3S,4S)-3,4-Dimethyl-1,2-dioxetane
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Overview
Description
(3S,4S)-3,4-Dimethyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, each of which is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids such as peroxyacetic acid. The reaction is stereospecific and proceeds via a concerted mechanism, ensuring the retention of stereochemistry in the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,4S)-3,4-Dimethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which (3S,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with molecular targets, leading to various biochemical and chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-Dimethyl-1,2-dioxetane: The enantiomer of (3S,4S)-3,4-Dimethyl-1,2-dioxetane, differing only in the spatial arrangement of the methyl groups.
1,2-Dioxetane: A simpler analog without the methyl substitutions.
3,4-Dimethyl-1,2-dioxane: A six-membered ring analog with similar substituents.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying stereospecific reactions and for applications requiring precise control over molecular structure.
Properties
CAS No. |
50663-61-1 |
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Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(3S,4S)-3,4-dimethyldioxetane |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
KHNQVTBXUYKGDF-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OO1)C |
Canonical SMILES |
CC1C(OO1)C |
Origin of Product |
United States |
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